N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and industrial chemicals.
Preparation Methods
The synthesis of N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the benzyl and methoxy-substituted benzylamine precursor. This precursor is then reacted with triazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include benzyl bromide, methoxybenzaldehyde, and triazole derivatives. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. .
Scientific Research Applications
N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
2-Benzyloxy-3-methoxybenzaldehyde: This compound shares a similar benzyl and methoxy substitution pattern but lacks the triazole ring, making it less versatile in certain chemical reactions
N’-[2-(benzyloxy)-3-methoxybenzylidene]benzohydrazide: This compound also features a benzyl and methoxy substitution but has a different core structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its triazole ring, which provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2/c1-22-16-9-5-8-15(10-20-21-12-18-19-13-21)17(16)23-11-14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 |
InChI Key |
SDXKMBJQHLMUOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNN3C=NN=C3 |
Origin of Product |
United States |
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